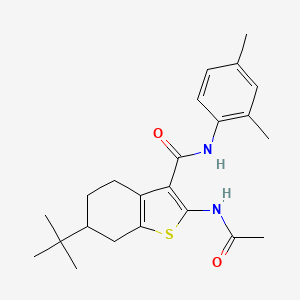![molecular formula C18H18N2O3 B3933540 (4-methylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3933540.png)
(4-methylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone
Übersicht
Beschreibung
(4-methylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone, also known as 4-MPD, is a novel psychoactive substance that belongs to the cathinone class of drugs. It is a synthetic compound that has gained popularity in recent years due to its stimulating and euphoric effects. The chemical structure of 4-MPD is similar to other cathinones, such as MDPV and alpha-PVP, which are known to have high abuse potential and adverse side effects. However, there is limited scientific research on the synthesis, mechanism of action, and physiological effects of 4-MPD.
Wirkmechanismus
The exact mechanism of action of (4-methylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone is not fully understood, but it is believed to act on the monoamine transporters in the brain, particularly the dopamine and norepinephrine transporters. By inhibiting the reuptake of these neurotransmitters, (4-methylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone increases their concentration in the synaptic cleft, leading to increased stimulation and euphoria. It also has some affinity for the serotonin transporter, which may contribute to its mood-enhancing effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-methylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone are similar to other cathinones, including increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep. It also has been reported to cause anxiety, paranoia, and hallucinations in some users. Long-term use of (4-methylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone may lead to addiction, tolerance, and withdrawal symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (4-methylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone in lab experiments include its availability, low cost, and potential for drug discovery. It can be used as a reference compound for comparing the effects of other cathinones and for developing new psychoactive substances. However, its limitations include its high abuse potential, lack of safety data, and potential for adverse effects on human health. It should only be used in a controlled laboratory setting by trained professionals.
Zukünftige Richtungen
There are several future directions for research on (4-methylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone, including:
1. Investigation of the structure-activity relationship of cathinones and their effects on the central nervous system.
2. Development of new psychoactive substances based on the chemical structure of (4-methylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone.
3. Evaluation of the safety and toxicity of (4-methylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone in animal models and human studies.
4. Identification of biomarkers for detecting (4-methylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone use in forensic and clinical settings.
5. Development of analytical methods for detecting and quantifying (4-methylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone in biological samples.
Conclusion:
In conclusion, (4-methylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone is a novel psychoactive substance that has gained popularity in recent years. It belongs to the cathinone class of drugs and has similar pharmacological properties to other cathinones. Its synthesis method, mechanism of action, and physiological effects have been studied to some extent, but more research is needed to fully understand its potential applications in scientific research. Its high abuse potential and lack of safety data make it unsuitable for human use, and it should only be used in a controlled laboratory setting by trained professionals.
Wissenschaftliche Forschungsanwendungen
(4-methylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone has been used as a research chemical in studies investigating the structure-activity relationship of cathinones and their effects on the central nervous system. It has been shown to have similar pharmacological properties to other cathinones, such as dopamine and norepinephrine reuptake inhibition, and serotonin releasing activity. This makes it a potential candidate for drug discovery and development of new psychoactive substances. However, due to its high abuse potential and lack of safety data, its use in human studies is not recommended.
Eigenschaften
IUPAC Name |
(4-methylphenyl)-(5-nitro-2-pyrrolidin-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-13-4-6-14(7-5-13)18(21)16-12-15(20(22)23)8-9-17(16)19-10-2-3-11-19/h4-9,12H,2-3,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQKLFGHLDDFSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-chlorophenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)prolinamide](/img/structure/B3933470.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-methoxy-N-phenylbenzenesulfonamide](/img/structure/B3933481.png)
![N-bicyclo[2.2.1]hept-2-yl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide](/img/structure/B3933484.png)
![1-(1,3-benzodioxol-5-yl)-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanone hydrobromide](/img/structure/B3933486.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate](/img/structure/B3933493.png)

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-1-naphthamide](/img/structure/B3933503.png)

![3,4,5-triethoxy-N-[({3-[(2-methylbenzoyl)amino]phenyl}amino)carbonothioyl]benzamide](/img/structure/B3933523.png)
![3-butoxy-N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3933526.png)
![1-(2-furyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B3933533.png)


![N~2~-(4-methoxyphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)alaninamide](/img/structure/B3933557.png)